molecular formula C25H21N3O2S B2833380 4-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396719-91-8

4-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide

Cat. No.: B2833380
CAS No.: 396719-91-8
M. Wt: 427.52
InChI Key: XGLNPVHTVANAIS-UHFFFAOYSA-N
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Description

The compound 4-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a benzamide derivative featuring a thieno[3,4-c]pyrazole core. Its structure includes a 4-methyl substituent on the benzamide moiety and a 4-phenoxyphenyl group attached to the thienopyrazole ring. Structural characterization of such compounds typically employs X-ray crystallography, with refinement tools like SHELXL and visualization software such as ORTEP being critical for accurate analysis.

Properties

IUPAC Name

4-methyl-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O2S/c1-17-7-9-18(10-8-17)25(29)26-24-22-15-31-16-23(22)27-28(24)19-11-13-21(14-12-19)30-20-5-3-2-4-6-20/h2-14H,15-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGLNPVHTVANAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Thienopyrazole Core: This step involves the cyclization of appropriate thieno and pyrazole precursors under acidic or basic conditions. The reaction often requires a catalyst such as palladium or copper to facilitate the cyclization process.

    Substitution Reactions: The phenoxyphenyl group is introduced through a substitution reaction, often using a halogenated phenoxyphenyl compound and a suitable base like potassium carbonate.

    Amidation: The final step involves the formation of the benzamide moiety through an amidation reaction. This can be achieved by reacting the intermediate compound with 4-methylbenzoic acid or its derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienopyrazole core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The phenoxyphenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

4-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide has been explored for various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound exhibits potential as a bioactive molecule, with studies investigating its role as an enzyme inhibitor or receptor modulator.

    Medicine: Preliminary research suggests its potential in therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. For instance, it may inhibit certain kinases or interact with nuclear receptors, thereby influencing cell signaling and gene expression.

Comparison with Similar Compounds

Structural Analysis Techniques

The structural elucidation of these compounds relies on advanced crystallographic tools:

  • SHELX Suite : Used for refining crystal structures, with SHELXL enabling high-resolution data processing .
  • ORTEP-III : Employed for visualizing anisotropic displacement parameters, critical for interpreting molecular geometry .
  • WinGX : Integrates multiple crystallographic programs, facilitating data processing and analysis .

These tools have been instrumental in resolving the thienopyrazole core’s conformation and substituent effects in related compounds, though specific crystallographic data for the target compound remains unpublished.

Biological Activity

The compound 4-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide , also known by its IUPAC name, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C30H23N3O2S
  • Molecular Weight : 489.59 g/mol
  • IUPAC Name : N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide

The compound features a complex structure that includes a thieno[3,4-c]pyrazole core which is known for its versatility in medicinal chemistry.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily through its interaction with specific molecular targets. The following sections detail these activities.

Anticancer Activity

Several studies have demonstrated the anticancer properties of thieno[3,4-c]pyrazole derivatives. For instance:

  • In vitro Studies : The compound showed significant inhibition of cell proliferation in various cancer cell lines including HeLa and HCT116. The IC50 values reported were around 0.36 µM for CDK2 inhibition and 1.8 µM for CDK9 inhibition, indicating potent activity against these kinases .
Cell LineIC50 (µM)Mechanism of Action
HeLa0.36CDK2 Inhibition
HCT1161.8CDK9 Inhibition

Anti-inflammatory Activity

The thieno[3,4-c]pyrazole scaffold has been linked to anti-inflammatory effects. Compounds with similar structures have shown to inhibit pro-inflammatory cytokines in animal models, suggesting that this compound may also exhibit such properties.

Antimicrobial Activity

Preliminary studies suggest potential antimicrobial effects against various pathogens. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting specific enzymes crucial for bacterial survival.

The biological activity of this compound is primarily attributed to its ability to inhibit cyclin-dependent kinases (CDKs). These enzymes are essential for cell cycle progression; thus, their inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy : A study published in MDPI highlighted the effectiveness of thieno[3,4-c]pyrazole derivatives in inhibiting tumor growth in xenograft models. The compound was administered at varying doses, demonstrating a dose-dependent response in tumor size reduction .
  • Comparative Study : A comparative analysis with other pyrazole derivatives indicated that the presence of the phenoxy group enhances the anticancer activity significantly compared to simpler analogs .

Q & A

Basic: What synthetic routes are recommended for synthesizing 4-methyl-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide?

Answer:
Synthesis typically involves multi-step protocols starting with cyclization to form the thieno[3,4-c]pyrazole core. Key steps include:

  • Cyclization : Use of strong bases (e.g., NaH) and polar aprotic solvents (e.g., DMF) to promote ring closure .
  • Functionalization : Coupling reactions (e.g., amidation) under controlled pH and temperature to attach substituents .
  • Optimization : Reaction yields depend on solvent purity, inert atmosphere, and stoichiometric ratios of intermediates. For example, refluxing in ethanol with glacial acetic acid as a catalyst is effective for analogous compounds .

Basic: What characterization methods validate the structural integrity of this compound?

Answer:

  • Spectroscopy : ¹H/¹³C NMR confirms substituent positions and aromaticity; IR identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS verifies molecular weight and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities in the thieno-pyrazole core .

Advanced: How can reaction yields be optimized for large-scale synthesis?

Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may require post-reaction removal via vacuum distillation .
  • Temperature Control : Gradual heating (e.g., 60–80°C) minimizes side reactions during cyclization .
  • Catalysis : Acidic/basic additives (e.g., acetic acid) accelerate coupling steps without degrading sensitive functional groups .
  • Statistical Design of Experiments (DoE) : Response surface methodology identifies optimal reagent ratios and reaction times .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

  • Assay Variability : Compare cell lines (e.g., HEK293 vs. HeLa) and assay conditions (e.g., pH, incubation time) that may alter target binding .
  • Structural Analog Analysis : Evaluate substituent effects (e.g., 4-phenoxyphenyl vs. p-tolyl) on bioactivity using SAR studies .
  • Dose-Response Validation : Replicate experiments with standardized controls to rule out false positives/negatives .

Advanced: What experimental design strategies minimize resource waste during optimization?

Answer:

  • Fractional Factorial Design : Screens critical variables (e.g., solvent, temperature) with minimal experimental runs .
  • Central Composite Design : Maps non-linear relationships between variables (e.g., catalyst loading vs. yield) .
  • Computational Pre-Screening : Quantum mechanical calculations (e.g., DFT) predict reaction feasibility before lab work .

Advanced: How do functional groups in this compound influence target interactions?

Answer:

  • Amide Bond : Participates in hydrogen bonding with enzyme active sites (e.g., kinase ATP pockets) .
  • Thieno-Pyrazole Core : Enhances π-π stacking with aromatic residues in protein targets .
  • 4-Phenoxyphenyl Group : Modulates lipophilicity, affecting membrane permeability and bioavailability .

Advanced: How can computational modeling predict reactivity or biological activity?

Answer:

  • Reaction Path Search : Tools like GRRM or AFIR simulate transition states to identify viable synthetic pathways .
  • Docking Simulations : Molecular dynamics (e.g., AutoDock Vina) predict binding affinities to targets like kinases or GPCRs .
  • ADMET Prediction : Software (e.g., SwissADME) forecasts pharmacokinetic properties (e.g., logP, CYP450 interactions) .

Advanced: What strategies improve solubility for in vitro assays?

Answer:

  • Co-Solvent Systems : Use DMSO-water mixtures (<5% DMSO) to balance solubility and biocompatibility .
  • Salt Formation : Convert the free base to hydrochloride salts for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or cyclodextrins to improve dispersion .

Advanced: How do structural modifications alter stability under physiological conditions?

Answer:

  • Steric Shielding : Introduce bulky groups (e.g., tert-butyl) near hydrolytically sensitive amide bonds to reduce degradation .
  • pH Buffering : Adjust formulation pH to match physiological ranges (6.5–7.4) .
  • Light Sensitivity : Store solutions in amber vials to prevent photodegradation of the thieno-pyrazole core .

Advanced: What mechanistic studies elucidate the compound’s mode of action?

Answer:

  • Isothermal Titration Calorimetry (ITC) : Quantifies binding constants (Kd) with target proteins .
  • Kinetic Assays : Measure IC₅₀ values in enzyme inhibition studies (e.g., kinase activity via ADP-Glo) .
  • CRISPR-Cas9 Knockout : Validate target specificity by observing activity loss in gene-edited cell lines .

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